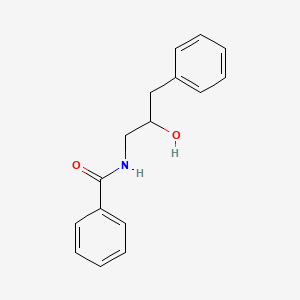
3-Hidroxi-2-(2-tienil)acrilonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(2-thienyl)acrylonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C7H5NOS and a molecular weight of 151.19 .
Synthesis Analysis
The compound can be prepared by a Knoevenagel reaction of 2-(thiophen-2-yl)acetonitrile with the corresponding aryl aldehyde and catalytic amounts of piperidine in hot ethanol .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-(2-thienyl)acrylonitrile is characterized by the presence of a thiophene ring, a hydroxyl group, and an acrylonitrile group .Chemical Reactions Analysis
The compound acts as a fascinating building block of many bioactive compounds due to the presence of both electrophilic and nucleophilic centers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.19 and a molecular formula of C7H5NOS . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved data.Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
El descubrimiento de 3-hidroxi-2-aril acrilatos, incluido el 3-Hidroxi-2-(2-tienil)acrilonitrilo, ha sido un avance significativo en la química orgánica y medicinal . Los investigadores han explorado su potencial como bloque de construcción para el diseño de compuestos bioactivos. Su combinación única de centros electrófilos y nucleófilos lo convierte en un andamiaje atractivo para el desarrollo de fármacos.
Propiedades Anticancerígenas
Los estudios han investigado la actividad antiproliferativa del this compound contra células de hepatocarcinoma. Notablemente, ciertos derivados de este compuesto (1a, 1b, 1c, y 1e) exhiben una alta actividad contra las células de hepatocarcinoma, lo que indica un potencial como agente anticancerígeno . La investigación adicional tiene como objetivo optimizar su eficacia y perfil de seguridad.
In Vivo
3-Hydroxy-2-(2-thienyl)acrylonitrile has been studied for its potential use in the treatment of various diseases and conditions. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
In Vitro
3-Hydroxy-2-(2-thienyl)acrylonitrile has been studied for its potential use in in vitro experiments. It has been found to have anti-bacterial, anti-fungal, and anti-viral properties, and has been studied for its potential use in the treatment of various infections. It has also been studied for its potential use in the treatment of various genetic disorders.
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy-2-(2-thienyl)acrylonitrile is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, as well as by modulating the expression of certain genes.
Actividad Biológica
3-Hydroxy-2-(2-thienyl)acrylonitrile has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have anti-bacterial, anti-fungal, and anti-viral properties.
Biochemical and Physiological Effects
3-Hydroxy-2-(2-thienyl)acrylonitrile has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of certain genes, inhibit the activity of certain enzymes and proteins, and alter the activity of various metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Hydroxy-2-(2-thienyl)acrylonitrile in laboratory experiments has several advantages and limitations. The advantages include its low cost, ease of synthesis, and wide range of potential applications. The limitations include its lack of long-term stability, potential for toxicity, and lack of a full understanding of its pharmacodynamics.
Direcciones Futuras
There are several potential future directions for the study of 3-Hydroxy-2-(2-thienyl)acrylonitrile. These include further research into its potential applications in the treatment of various diseases and conditions, further research into its mechanism of action, further research into its potential use in in vitro experiments, further research into its biochemical and physiological effects, and further research into its pharmacodynamics. Additionally, further research into its potential advantages and limitations for laboratory experiments and its potential toxicity is needed.
Métodos De Síntesis
3-Hydroxy-2-(2-thienyl)acrylonitrile can be synthesized using a three-step reaction process. The first step involves the reaction of 2-chloro-3-buten-2-one with 2-thiophenecarboxaldehyde in the presence of sodium hydroxide to produce 3-hydroxy-2-(2-thienyl)-2-butenal. The second step involves the reaction of this product with 2-chloroacrylonitrile in the presence of sodium hydroxide to produce 3-hydroxy-2-(2-thienyl)acrylonitrile. The third step involves the reaction of this product with sodium hydroxide to produce 3-hydroxy-2-(2-thienyl)acrylamide.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-hydroxy-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMRUXPSESSECC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

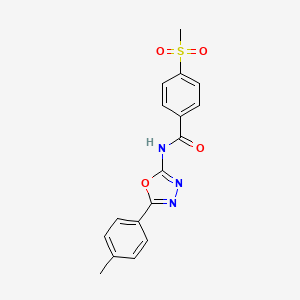
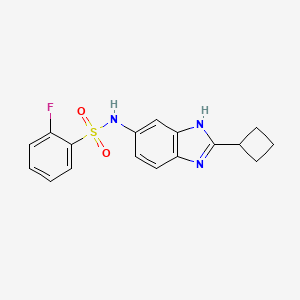
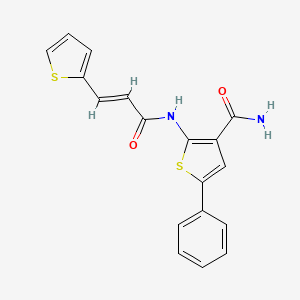
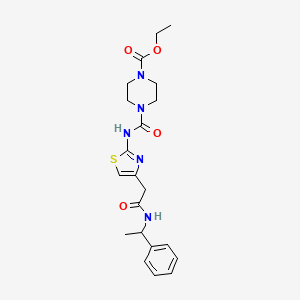
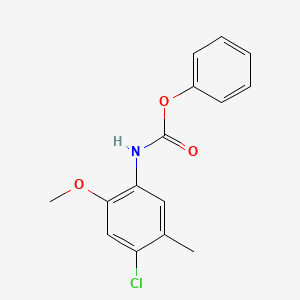
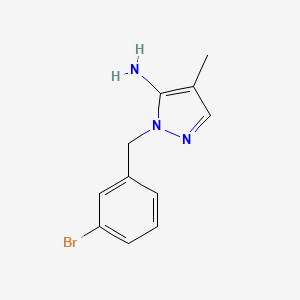
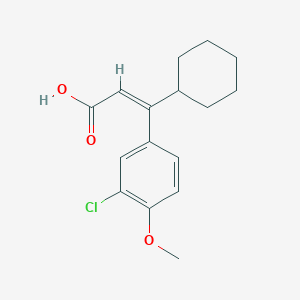
![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)

![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)
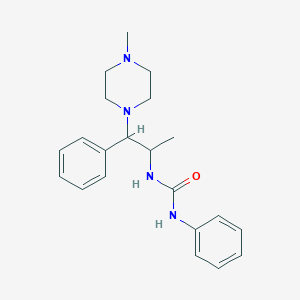
![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
